N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features an indoline core substituted with an ethyl group at the 1-position and a methoxyphenyl group linked via an ethanesulfonamide moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the indoline core The indoline can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products such as ethylamine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe in biological studies to investigate enzyme activities or receptor binding.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide
N-(1-ethyl-2-oxoindolin-5-yl)-2-(3-methoxyphenyl)ethanesulfonamide
N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-hydroxyphenyl)ethanesulfonamide
Uniqueness: N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
This compound represents a promising candidate for further research and development across various scientific disciplines
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-21-18-9-6-16(12-15(18)13-19(21)22)20-26(23,24)11-10-14-4-7-17(25-2)8-5-14/h4-9,12,20H,3,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBQDKVUNJKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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